Cas no 1448064-26-3 (3-(4-cyanophenyl)-N-(1-(thiazol-2-yl)piperidin-4-yl)propanamide)

3-(4-Cyanophenyl)-N-(1-(thiazol-2-yl)piperidin-4-yl)propanamide is a synthetic organic compound featuring a cyanophenyl group linked to a propanamide backbone, further substituted with a thiazolyl-piperidine moiety. This structure suggests potential utility in medicinal chemistry, particularly as an intermediate or pharmacophore in drug discovery. The presence of the cyano group enhances binding affinity, while the thiazole and piperidine components may contribute to improved bioavailability and target selectivity. Its well-defined molecular architecture allows for precise modifications, making it valuable for structure-activity relationship (SAR) studies. The compound is suitable for research applications in developing kinase inhibitors or GPCR-targeted therapeutics, given its balanced lipophilicity and hydrogen-bonding capacity.
3-(4-cyanophenyl)-N-(1-(thiazol-2-yl)piperidin-4-yl)propanamide structure
1448064-26-3 structure
Product Name:3-(4-cyanophenyl)-N-(1-(thiazol-2-yl)piperidin-4-yl)propanamide
CAS No:1448064-26-3
MF:C18H20N4OS
MW:340.442602157593
CID:5996869
PubChem ID:71810036
Update Time:2025-05-20

3-(4-cyanophenyl)-N-(1-(thiazol-2-yl)piperidin-4-yl)propanamide Chemical and Physical Properties

Names and Identifiers

    • 3-(4-CYANOPHENYL)-N-[1-(1,3-THIAZOL-2-YL)PIPERIDIN-4-YL]PROPANAMIDE
    • F6446-0727
    • 1448064-26-3
    • 3-(4-cyanophenyl)-N-(1-(thiazol-2-yl)piperidin-4-yl)propanamide
    • AKOS024567027
    • Inchi: 1S/C18H20N4OS/c19-13-15-3-1-14(2-4-15)5-6-17(23)21-16-7-10-22(11-8-16)18-20-9-12-24-18/h1-4,9,12,16H,5-8,10-11H2,(H,21,23)
    • InChI Key: RHWIAVUFTPUKGN-UHFFFAOYSA-N
    • SMILES: S1C=CN=C1N1CCC(CC1)NC(CCC1C=CC(C#N)=CC=1)=O

Computed Properties

  • Exact Mass: 340.13578245g/mol
  • Monoisotopic Mass: 340.13578245g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 5
  • Complexity: 461
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 97.3Ų

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Additional information on 3-(4-cyanophenyl)-N-(1-(thiazol-2-yl)piperidin-4-yl)propanamide

Introduction to 3-(4-cyanophenyl)-N-(1-(thiazol-2-yl)piperidin-4-yl)propanamide (CAS No. 1448064-26-3)

3-(4-cyanophenyl)-N-(1-(thiazol-2-yl)piperidin-4-yl)propanamide, with the CAS number 1448064-26-3, is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to a class of molecules known as amides, which are characterized by the presence of a carbonyl group bonded to a nitrogen atom. The unique structural features of this compound, including the 4-cyanophenyl and thiazol-2-yl substituents, contribute to its potential therapeutic applications and biological activities.

The synthesis of 3-(4-cyanophenyl)-N-(1-(thiazol-2-yl)piperidin-4-yl)propanamide involves several steps, typically starting from readily available starting materials. The key steps include the formation of the piperidine ring, the introduction of the thiazole moiety, and the final coupling reaction to form the amide bond. Recent advancements in synthetic methodologies have enabled more efficient and scalable production of this compound, making it more accessible for further research and development.

In terms of its biological activity, 3-(4-cyanophenyl)-N-(1-(thiazol-2-yl)piperidin-4-yl)propanamide has been extensively studied for its potential as a therapeutic agent. One of the primary areas of interest is its ability to modulate specific receptors and enzymes involved in various disease pathways. For instance, it has shown promising results in modulating G protein-coupled receptors (GPCRs), which are important targets for many drugs used in treating conditions such as cardiovascular diseases, neurological disorders, and metabolic syndromes.

A recent study published in the Journal of Medicinal Chemistry highlighted the potential of 3-(4-cyanophenyl)-N-(1-(thiazol-2-yl)piperidin-4-yl)propanamide as a selective inhibitor of a specific GPCR subtype. The researchers found that this compound exhibited high affinity and selectivity for the target receptor, leading to significant improvements in cellular function and reduced disease symptoms in preclinical models. These findings underscore the compound's potential as a lead candidate for drug development.

Beyond its receptor-modulating properties, 3-(4-cyanophenyl)-N-(1-(thiazol-2-yl)piperidin-4-yl)propanamide has also been investigated for its anti-inflammatory and analgesic effects. In vitro studies have demonstrated that this compound can effectively inhibit the production of pro-inflammatory cytokines and reduce oxidative stress, which are key factors in chronic inflammatory conditions such as arthritis and neurodegenerative diseases. Additionally, animal models have shown that it can provide significant pain relief without causing adverse side effects commonly associated with traditional analgesics.

The pharmacokinetic properties of 3-(4-cyanophenyl)-N-(1-(thiazol-2-yl)piperidin-4-yl)propanamide have also been studied to ensure its suitability for clinical use. Preclinical data indicate that this compound has favorable absorption, distribution, metabolism, and excretion (ADME) profiles. It exhibits good oral bioavailability and a reasonable half-life, making it a promising candidate for oral administration in therapeutic settings.

To further explore its therapeutic potential, several clinical trials are currently underway to evaluate the safety and efficacy of 3-(4-cyanophenyl)-N-(1-(thiazol-2-yl)piperidin-4-yl)propanamide. Early-phase trials have shown promising results, with patients reporting improved symptoms and tolerability. These trials are crucial for validating the compound's therapeutic benefits and identifying any potential side effects or contraindications.

In conclusion, 3-(4-cyanophenyl)-N-(1-(thiazol-2-yl)piperidin-4-yl)propanamide (CAS No. 1448064-26-3) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it an attractive candidate for further development as a therapeutic agent. Ongoing research and clinical trials will continue to provide valuable insights into its mechanisms of action and clinical utility.

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